

elemental analysis data for 5-Iodo-2-methylpyrimidine validation

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Compound of Interest

Compound Name: 5-Iodo-2-methylpyrimidine

CAS No.: 1447606-27-0

Cat. No.: B2680803

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Validation Guide: 5-Iodo-2-methylpyrimidine Beyond the Chromatogram: Establishing Absolute Bulk Purity

Executive Summary: The Validation Gap

In the development of pharmaceutical intermediates like **5-Iodo-2-methylpyrimidine**, researchers often rely on a "clean"

H-NMR and a single HPLC peak to confirm purity. However, for halo-pyrimidines synthesized via iodination or condensation, these methods are insufficient.

- **The Risk:** A sample can show >99% HPLC purity yet contain 15% inorganic salt (e.g., NaI, KI) or occluded solvent. This "invisible" mass leads to incorrect molarity calculations in subsequent coupling reactions, causing catalyst poisoning or incomplete conversion.
- **The Solution:** Combustion-based Elemental Analysis (CHN) provides the only non-selective measurement of bulk purity, validating the material's absolute composition (

).

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the three primary validation methodologies. Note that only EA provides a "blind" assessment of total mass composition.

Feature	Method A: Elemental Analysis (CHN)	Method B: HPLC (UV-Vis)	Method C: H-qNMR
Primary Scope	Bulk Purity (Total Elemental Composition)	Chromatographic Purity (Organic Impurities)	Structural Identity & Organic Ratio
Detection Basis	Combustion gases ()	UV Absorbance (254 nm)	Proton magnetic resonance
Blind Spot	Cannot distinguish isomers.	Inorganic salts (invisible to UV), moisture.	Inorganic salts, non-protonated impurities.
Iodine Specificity	Indirect (via mass balance).	High sensitivity (Iodine enhances lipophilicity).	Shifts aromatic protons; confirms substitution.
Validation Role	Pass/Fail Gatekeeper for usage.	Qualitative profile of organic side-products.	Structural confirmation.

Theoretical Framework

To validate **5-Iodo-2-methylpyrimidine**, we must first establish the theoretical elemental composition.

- Formula:
- Molecular Weight: 220.01 g/mol

Calculated Composition Table

Element	Count	Atomic Mass	Total Mass	Theoretical %	Acceptable Range ()
Carbon (C)	5	12.011	60.055	27.29 %	26.89 – 27.69 %
Hydrogen (H)	5	1.008	5.040	2.29 %	1.89 – 2.69 %
Nitrogen (N)	2	14.007	28.014	12.73 %	12.33 – 13.13 %
Iodine (I)	1	126.904	126.904	57.68 %	Not typically combusted

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Critical Insight: The high iodine content (>57% by mass) presents a unique challenge. Iodine can sublime or form

gas that may tax the reduction copper in standard CHN analyzers.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate variables related to hygroscopicity and iodine volatility.

Step 1: Sample Preparation (The "Dry" Standard)

Iodinated pyrimidines are lipophilic but can trap moisture in the crystal lattice.

- **Drying:** Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Do not exceed 50°C to avoid sublimation of the iodine species.
- **Homogenization:** Gently crush the dried solid into a fine powder. Large crystals cause incomplete combustion (flash effect).

Step 2: Weighing & Combustion

- Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube (or equivalent).
- Mass: Weigh 1.5 – 2.5 mg (mg) into a tin capsule.
- Oxidation Aid: Add ~1 mg of Tungsten(VI) oxide () or Vanadium(V) oxide () to the capsule.
 - Reasoning: High-halogen compounds can carbonize before fully oxidizing. The metal oxide acts as a combustion booster and halogen scrubber aid.
- Combustion Temp: Set furnace to 975°C. (Standard is 925°C, but halogenated aromatics require higher energy for bond cleavage).

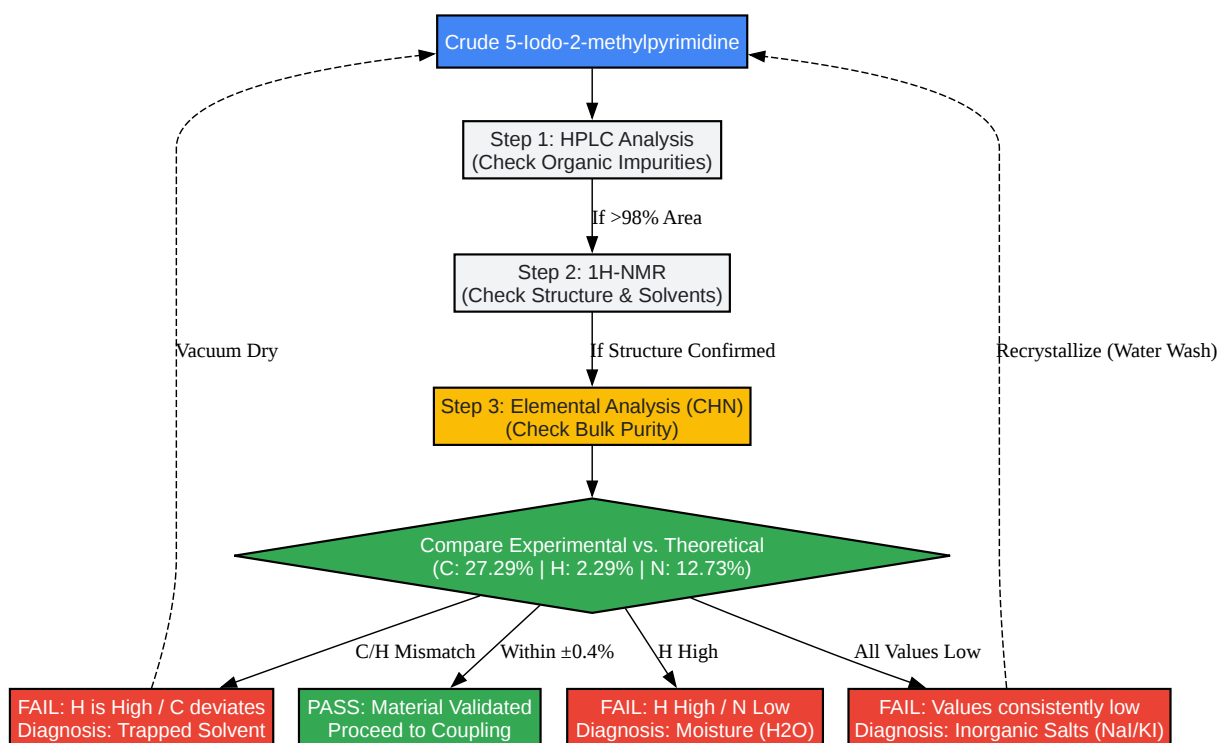
Step 3: Data Analysis Logic

Use the following logic gate to interpret the results.

- Scenario A (Pass): All values (C, H, N) are within of theoretical.^[1]
 - Conclusion: Material is >99% pure and salt-free.
- Scenario B (Solvent Trap): %C is High, %N is Low (or vice versa), but H is High.
 - Diagnosis: Trapped solvent (e.g., Ethyl Acetate). Check NMR for solvent peaks.
- Scenario C (The "Salt" Trap): C, H, and N are all lower than theoretical by a consistent factor (e.g., all are ~90% of expected value).
 - Diagnosis: Inorganic Contamination. The sample contains ~10% non-combustible material (likely NaI or KI from synthesis). NMR would look perfect, but the material is only 90% potent.

Visualization: The Validation Decision Tree

The following diagram illustrates the logical flow for validating **5-Iodo-2-methylpyrimidine**, highlighting the specific "fail states" that only Elemental Analysis can detect.



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Figure 1: Logical workflow for validating **5-Iodo-2-methylpyrimidine**. Note that EA is the final decision gate.

References

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. *Progress in Nuclear Magnetic Resonance Spectroscopy*, 57(2), 229-240. [[Link](#)]
- Barwick, V. J., & Ellison, S. L. (2000). Protocol for uncertainty evaluation from elemental analysis data. *Accreditation and Quality Assurance*. [[Link](#)]

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Sources

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